![molecular formula C11H6BrNOS B3157501 5-(3-Bromophenoxy)-thiophene-2-carbonitrile CAS No. 849811-48-9](/img/structure/B3157501.png)
5-(3-Bromophenoxy)-thiophene-2-carbonitrile
Overview
Description
Compounds with bromophenoxy groups are often used in organic synthesis due to their reactivity . The bromine atom can be replaced by other groups, allowing for a wide range of chemical modifications .
Synthesis Analysis
The synthesis of bromophenoxy compounds often involves the reaction of a bromophenol with a suitable reagent . For example, 1-piperidinol can be reacted with 3-bromophenol to form a bromophenoxy compound .Molecular Structure Analysis
The molecular structure of bromophenoxy compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
Bromophenoxy compounds can participate in a variety of chemical reactions. The bromine atom can be replaced by other groups, allowing for a wide range of chemical modifications .Physical And Chemical Properties Analysis
Bromophenoxy compounds are typically solid at room temperature . They are often soluble in common organic solvents .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(3-bromophenoxy)thiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNRZWSQENDALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenoxy)-thiophene-2-carbonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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